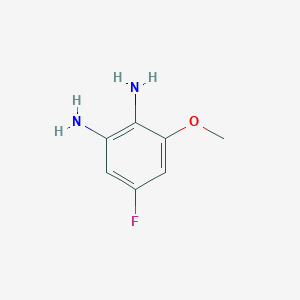

5-Fluoro-3-methoxybenzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

5-fluoro-3-methoxybenzene-1,2-diamine |

InChI |

InChI=1S/C7H9FN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |

InChI Key |

SKAOOTBGWUCPHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 3 Methoxybenzene 1,2 Diamine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis, starting from simpler, more readily available precursors. The primary disconnection involves the two amino groups, which can be formed through the reduction of nitro groups. This points to a dinitroaromatic compound as a key intermediate.

A plausible retrosynthetic route is as follows:

Scheme 1: Retrosynthetic Analysis of 5-Fluoro-3-methoxybenzene-1,2-diamine

Utilization of Nitroaromatic Precursors

Nitroaromatic compounds are pivotal precursors in the synthesis of aromatic amines due to the reliable and efficient methods available for the reduction of the nitro group. In the context of this compound synthesis, a dinitro derivative is the most direct precursor to the target ortho-diamine. The nitro groups serve two main purposes: they act as directing groups during electrophilic aromatic substitution and are readily converted to the desired amino functionalities in the final step.

The synthesis often commences with a commercially available substituted benzene (B151609), such as 1-fluoro-3-methoxybenzene, which is then subjected to nitration to introduce the first nitro group. The directing effects of the fluorine and methoxy (B1213986) groups guide the position of this initial nitration.

Strategies for Ortho-Diamine Formation

The formation of an ortho-diamine functionality can be challenging due to potential steric hindrance and the need for precise regiochemical control. A common and effective strategy involves the introduction of two nitro groups in an ortho relationship, followed by their simultaneous reduction.

This approach is advantageous because the nitration of an already substituted benzene ring can be controlled by the existing functional groups. Once the ortho-dinitro intermediate is obtained, a variety of reduction methods can be employed to yield the desired 1,2-diamine. These methods are generally high-yielding and avoid the complexities of introducing amino groups directly in an ortho fashion through other means, such as amination of a pre-existing aniline.

Multi-Step Synthetic Sequences and Reaction Conditions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity of the intermediates and the final product.

Nitration and Subsequent Reduction Approaches

A typical synthetic sequence involves the following key steps:

Nitration of a Precursor: The synthesis often starts with the nitration of a suitable precursor, such as 1-fluoro-3-methoxybenzene, to introduce the first nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Second Nitration: The resulting nitroaromatic compound is then subjected to a second nitration to introduce the second nitro group at the ortho position to one of the existing groups. The regioselectivity of this step is crucial and is governed by the directing effects of the substituents already present on the ring.

Reduction of Dinitro Compound: The final step is the reduction of the dinitro intermediate to the corresponding diamine. This can be accomplished through various methods, including catalytic hydrogenation or chemical reduction.

A variety of reducing agents can be employed for the conversion of dinitroarenes to diamines. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reducing Agent | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl. |

| Hydrazine Hydrate | In the presence of a catalyst such as Pd/C or FeCl₃. |

| Sodium Dithionite (Na₂S₂O₄) | In an aqueous or mixed aqueous/organic solvent system. |

Electrophilic Aromatic Substitution for Introducing Functional Groups

The introduction of the nitro groups onto the aromatic ring is achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is determined by the directing effects of the substituents already present on the benzene ring.

Fluoro Group: The fluorine atom is an ortho, para-directing group.

Methoxy Group: The methoxy group is a strong ortho, para-directing group.

Nitro Group: The nitro group is a meta-directing group.

In the initial nitration of 1-fluoro-3-methoxybenzene, the powerful ortho, para-directing effect of the methoxy group will likely dominate, leading to the introduction of the nitro group at a position ortho or para to it. In the subsequent nitration of 1-fluoro-3-methoxy-5-nitrobenzene, the directing effects of all three substituents must be considered to predict the position of the second nitro group.

Optimization of Reaction Parameters

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

For the nitration steps , key parameters to consider include:

| Parameter | Influence on the Reaction |

| Temperature | Lower temperatures are often used to control the reaction rate and prevent over-nitration or side reactions. |

| Concentration of Acids | The ratio of nitric acid to sulfuric acid can affect the nitrating power of the mixture and the reaction outcome. |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts. |

For the reduction step , the following parameters are crucial for optimization:

| Parameter | Influence on the Reaction |

| Catalyst | The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and its loading can significantly impact the reaction rate and efficiency. |

| Solvent | The solvent must be able to dissolve the starting material and be compatible with the reducing agent and reaction conditions. Common solvents include ethanol, methanol, and ethyl acetate. |

| Temperature and Pressure | For catalytic hydrogenation, these parameters can be adjusted to control the rate of reaction. Mild conditions are often preferred to avoid side reactions. |

By carefully controlling these parameters, the synthesis of this compound can be achieved with good yield and high purity.

Green Chemistry Approaches to the Synthesis of Aromatic Diamines

The synthesis of aromatic diamines, including this compound, is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact and improve process efficiency. rsc.orgbenthamscience.com A primary focus is the reduction of dinitroaromatic precursors, a key step in the synthesis of many aromatic amines. numberanalytics.comresearchgate.net

Catalytic hydrogenation stands out as a widely used green method for reducing aromatic nitro compounds. numberanalytics.com This technique employs catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. numberanalytics.com It is considered an atom-economical process, as it ideally produces only water as a byproduct. rsc.org An alternative, catalytic transfer hydrogenation, uses a hydrogen donor like sodium hypophosphite or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, which can sometimes offer milder reaction conditions. rsc.org

Recent research has focused on developing novel, reusable nanocatalysts to improve reaction efficiency and ease of separation. For instance, Nd2Sn2O7 nanoceramics have been used for the reduction of nitroaromatics, demonstrating high reusability which is a key principle of green chemistry. pnu.ac.ir Similarly, a Ni/SiO2 catalyst has shown high efficiency and reusability for the same transformation, with the added benefits of being inexpensive and easy to prepare. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and some catalytic systems for nitro reduction have been shown to be highly effective in aqueous media. rsc.orgpnu.ac.ir Supercritical carbon dioxide (sc-CO2) represents another environmentally benign solvent that can also act as a promoter in some amine syntheses. chemistryviews.org These approaches significantly reduce the reliance on volatile and often toxic organic solvents.

The principles of green chemistry can be applied to the synthesis of aromatic diamines by comparing traditional and modern methods.

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Aromatic Amine Production

| Metric | Traditional Method (e.g., Bechamp Reduction) | Green Method (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Reducing Agent | Iron, Tin, or Zinc in acid | H2 gas or H-donor (e.g., NaH2PO2) |

| Catalyst | Stoichiometric metal | Catalytic amounts of Pd, Pt, Ni, etc. numberanalytics.comresearchgate.net |

| Byproducts | Large quantities of metallic sludge | Primarily water rsc.org |

| Solvent | Often harsh acids or volatile organics | Water, alcohols, or supercritical fluids pnu.ac.irchemistryviews.org |

| Atom Economy | Low | High |

| Safety Concerns | Handling of strong acids, metal waste disposal | Handling of flammable H2 gas (can be mitigated) |

| Catalyst Reusability | Not applicable | Often high, especially with heterogeneous catalysts pnu.ac.ir |

By adopting these greener strategies, the synthesis of compounds like this compound can be made more sustainable and environmentally responsible.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of a fine chemical like this compound from a laboratory bench to a preparative or pilot-plant scale introduces significant challenges that must be carefully managed. visimix.comenamine.net Key considerations include reaction kinetics, heat management, mass transfer, and process safety. acs.org

The catalytic reduction of dinitroaromatics is a highly exothermic reaction. At the laboratory scale, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation. However, upon scale-up in large batch reactors, this ratio decreases dramatically, increasing the risk of thermal runaway if the reaction temperature is not carefully controlled. rsc.org Proper reactor design with adequate cooling systems and controlled addition of reagents is crucial for maintaining safe operating conditions. acs.org

Mixing, or hydrodynamics, is another critical parameter. visimix.com Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions, decreased yield, and potential safety hazards. The choice of impeller, stirring speed, and baffle design must be optimized to ensure homogeneity throughout the reaction vessel. Simulating the process conditions of the commercial scale at the laboratory level can help identify and mitigate these hydrodynamic issues early in development. visimix.com

For heterogeneous catalytic reactions, such as hydrogenation using Pd/C, mass transfer limitations can become significant at larger scales. The rate of reaction can be limited by the speed at which hydrogen gas dissolves into the liquid phase and diffuses to the catalyst surface. Increasing pressure, improving agitation, and optimizing catalyst loading are common strategies to overcome these limitations. After the reaction, the separation and recovery of the heterogeneous catalyst for reuse is an important economic and environmental consideration. researchgate.net

Continuous flow chemistry, utilizing micro- or milliscale reactors, offers a modern solution to many scale-up challenges. rsc.org

Superior Heat Transfer : The high surface-area-to-volume ratio is maintained, allowing for excellent temperature control of exothermic reactions. rsc.org

Enhanced Safety : The small volume of reactants within the reactor at any given time minimizes the risk associated with hazardous reactions or unstable intermediates. rsc.org

Simplified Scale-Up : To increase production, the reactor can be run for a longer duration or multiple reactors can be operated in parallel ("numbering up"), avoiding the need for re-optimization of reaction conditions. rsc.org

Table 2: Key Parameter Considerations for Scale-Up

| Parameter | Laboratory Scale (Grams) | Preparative Scale (Kilograms) |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio; easy dissipation. | Low surface-area-to-volume ratio; requires engineered cooling systems and controlled addition rates. |

| Mixing | Generally efficient with magnetic stirring. | Requires mechanical stirring with optimized impeller/baffles to ensure homogeneity and avoid hot spots. visimix.com |

| Mass Transfer | Typically not rate-limiting. | Can be a significant bottleneck, especially in gas-liquid-solid systems; requires optimization of pressure and agitation. |

| Process Control | Manual addition and monitoring. | Automated systems for dosing, temperature control, and pressure monitoring are essential. |

| Safety | Small quantities minimize risk. | Rigorous safety protocols (e.g., HAZOP analysis) are required to manage large quantities of hazardous materials. acs.org |

| Reaction Vessel | Round-bottom flask. | Jacketed glass or stainless steel reactor; continuous flow reactor. rsc.org |

Careful consideration of these factors is essential for the successful, safe, and efficient transition from laboratory-scale discovery to larger-scale preparative synthesis of this compound.

Reactivity and Reaction Mechanisms of 5 Fluoro 3 Methoxybenzene 1,2 Diamine

Reactions Involving Amine Functionalities

The vicinal diamine arrangement on the benzene (B151609) ring is the primary site of reactivity, readily participating in reactions typical of primary aromatic amines. These functionalities are strong nucleophiles and can engage in condensation reactions, form imines, and undergo oxidation.

Condensation Reactions with Carbonyl Compounds

5-Fluoro-3-methoxybenzene-1,2-diamine serves as a valuable precursor for the synthesis of heterocyclic compounds, particularly through condensation reactions with various carbonyl-containing molecules. These reactions capitalize on the nucleophilicity of the adjacent amine groups to form stable ring systems.

One of the most significant applications is the synthesis of substituted benzimidazoles. This transformation, known as the Phillips-Ladenburg reaction, involves the condensation of the diamine with a carboxylic acid or its derivatives under acidic conditions. semanticscholar.orgorientjchem.org The reaction mechanism commences with the nucleophilic attack of one amine group on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water to form an amide intermediate. Subsequent intramolecular cyclization via the attack of the second amine group and a final dehydration step yields the benzimidazole (B57391) ring. nih.gov The presence of the fluoro and methoxy (B1213986) groups on the benzene ring can influence the reaction rate and the properties of the resulting benzimidazole.

Similarly, reaction with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, leads to the formation of quinoxalines. organic-chemistry.orgnih.gov This condensation is typically efficient and proceeds by a stepwise mechanism involving the formation of a di-imine intermediate, which then cyclizes. nih.gov The reaction is often catalyzed by acids and can be carried out under mild conditions. nih.govsapub.org

The table below summarizes typical condensation reactions involving o-phenylenediamines, which are analogous to the expected reactions of this compound.

| Carbonyl Compound | Product Class | General Reaction Conditions |

| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazoles | Acidic conditions, heating semanticscholar.org |

| Aldehydes (R-CHO) | 2-Substituted Benzimidazoles | Oxidative conditions semanticscholar.org |

| 1,2-Diketones (e.g., Benzil) | 2,3-Disubstituted Quinoxalines | Room temperature or mild heating, often in a solvent like ethanol (B145695) or toluene (B28343) nih.govnih.gov |

| α-Keto acids | 3,4-Dihydroquinoxalin-2(1H)-ones | Varies depending on substrate sapub.org |

Formation of Schiff Bases

Like other primary amines, this compound reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). dergipark.org.tr Given the presence of two amine groups, the reaction can lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. The reaction with two equivalents of an aldehyde will typically yield a di-imine derivative. mdpi.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the imine. mdpi.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes. dergipark.org.tr These reactions are generally reversible. mdpi.com The formation of Schiff bases is a fundamental step in the synthesis of various biologically active molecules and ligands for metal complexes. mdpi.comsemanticscholar.org

Oxidation and Reduction Pathways

Aromatic amines are susceptible to oxidation, and 1,2-diamines can undergo oxidative coupling to form complex structures. The oxidation of aromatic amines can be achieved using various oxidizing agents, including hydroxyl radicals, laccase enzymes, or chemical oxidants like manganese dioxide. dtic.milacs.orgnih.gov The oxidation process often proceeds via the formation of radical cations. acs.orgnih.gov For this compound, oxidation can lead to the formation of quinone-diimines or potentially polymerize to form complex, colored materials. The specific pathway and final products are highly dependent on the oxidant used and the reaction conditions. The oxidation of diamines and polyamines can lead to aminoaldehydes, which have distinct physiological functions. taylorfrancis.com While specific studies on the oxidation of this compound are not prevalent, the general mechanisms of aromatic amine oxidation suggest that the electron-donating amine and methoxy groups would make the ring susceptible to oxidative processes. acs.org

Reactions of the Aromatic Ring

The substituents on the benzene ring of this compound govern its reactivity towards electrophilic and nucleophilic aromatic substitution. The two amino groups and the methoxy group are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. byjus.comlibretexts.org

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The high electron density of the aromatic ring, due to the powerful activating effects of the two amino and one methoxy groups, makes it highly susceptible to electrophilic aromatic substitution. The directing effects of the substituents must be considered to predict the regioselectivity of these reactions.

-NH₂ group: Strongly activating, ortho-, para-directing. byjus.com

-OCH₃ group: Strongly activating, ortho-, para-directing. msu.edu

-F group: Deactivating, ortho-, para-directing. libretexts.org

In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄), the basic amino groups will be protonated to form anilinium ions (-NH₃⁺). byjus.comquora.com The -NH₃⁺ group is a strong deactivating, meta-directing group. byjus.com Therefore, the outcome of the reaction is highly dependent on the reaction conditions.

Under conditions where the amino groups are protonated, electrophilic attack will be directed by the remaining methoxy and fluoro groups. The methoxy group is a stronger activator than the positions ortho and para to it are favored. However, the strong deactivation by two -NH₃⁺ groups would make the reaction significantly slower.

If conditions are controlled to avoid full protonation, the powerful ortho, para-directing ability of the amino groups will dominate. Given the positions of the existing substituents, the incoming electrophile would likely substitute at the C4 or C6 position. Steric hindrance might favor substitution at the C6 position. Direct nitration of anilines can be complex, often leading to a mixture of products and oxidation. byjus.com

Sulfonation of anilines with concentrated sulfuric acid typically requires high temperatures and leads to the para-substituted product, sulfanilic acid. chemistrysteps.comwikipedia.org The reaction is thought to proceed through the formation of anilinium hydrogen sulfate, which then rearranges. byjus.com For this compound, sulfonation would be expected to occur at the position para to one of the amino groups, likely C6, if conditions allow for the reaction to proceed without significant degradation.

| Reaction | Reagents | Expected Product Directing Effects | Potential Issues |

| Nitration | HNO₃ / H₂SO₄ | Complex due to protonation of amines. -NH₃⁺ is meta-directing; -NH₂, -OCH₃, -F are ortho, para-directing. | Oxidation of the ring, formation of multiple isomers. byjus.com |

| Sulfonation | Fuming H₂SO₄ | Protonation of amines leads to deactivation. If reaction proceeds, likely para to an amino group. | Vigorous reaction, potential for polymerization or degradation. byjus.com |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) and contains a good leaving group (such as a halide). libretexts.org The aromatic ring of this compound is electron-rich due to the presence of three strong electron-donating groups (-NH₂ and -OCH₃). Therefore, it is generally not susceptible to SₙAr reactions under standard conditions. nih.gov

However, the fluorine atom could potentially act as a leaving group if the ring were sufficiently activated. For a nucleophile to replace the fluorine atom, the reaction would need to proceed through a high-energy Meisenheimer complex intermediate. The electron-donating groups present on the ring would destabilize this negatively charged intermediate, making the reaction unfavorable. youtube.com Thus, nucleophilic aromatic substitution on this compound is not a facile process and would require harsh conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, which is also unlikely given the substitution pattern.

Regioselectivity and Stereoselectivity in Transformations

The strategic placement of the fluoro and methoxy groups on the benzene-1,2-diamine core profoundly influences the outcome of its chemical reactions, particularly in terms of regioselectivity. The electronic properties of these substituents create a delicate balance of electron density and steric hindrance, which can be exploited to achieve selective chemical modifications.

Influence of Fluoro and Methoxy Substituents on Reaction Outcome

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while the methoxy group exhibits a combination of an electron-withdrawing inductive effect (-I) and a potent electron-donating mesomeric effect (+M). These opposing electronic influences, coupled with their specific positions relative to the amino groups, dictate the nucleophilicity of the two amino functions and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

For instance, in the condensation with aldehydes or carboxylic acids to form benzimidazoles, the initial nucleophilic attack is likely to be governed by this electronic disparity. The subsequent cyclization and dehydration steps would then lock in the resulting regiochemistry. The steric bulk of the methoxy group can also play a role in directing the approach of reagents, further contributing to the selectivity of the transformation.

A study on the regioselective synthesis of 5- and 6-methoxybenzimidazoles from substituted o-phenylenediamines highlights the critical role of substituents in directing the cyclization, where the formation of one regioisomer over the other can be significantly favored depending on the electronic nature of the substituents present. nih.gov While this study does not specifically involve this compound, the principles of electronic control are directly applicable.

Mechanistic Elucidation of Selective Transformations

The mechanism of selective transformations involving this compound is rooted in the principles of physical organic chemistry. The interplay of inductive and mesomeric effects directly impacts the activation energies of competing reaction pathways, leading to the observed selectivity.

In a typical benzimidazole synthesis, the reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack and subsequent aromatization. The regioselectivity is determined at the initial stage of nucleophilic attack by one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid derivative.

Computational studies and kinetic experiments on related systems have shown that the energy barrier for the formation of one regioisomeric intermediate can be significantly lower than the other due to the electronic stabilization or destabilization afforded by the substituents. For this compound, a detailed mechanistic investigation would likely reveal that the transition state leading to the formation of one regioisomeric benzimidazole is favored due to a more effective delocalization of charge, influenced by the combined effects of the fluoro and methoxy groups.

The general mechanism for the multicomponent synthesis of fused benzimidazoles, which involves Michael addition and subsequent cyclization, underscores the importance of the electronic environment of the diamine in determining the reaction pathway and regiochemical outcome. academie-sciences.fr

Transition Metal-Catalyzed Reactions

This compound and its derivatives are valuable substrates in transition metal-catalyzed reactions, offering pathways to more complex molecular architectures. The presence of multiple functional groups—two amino groups, a C-F bond, and an aromatic ring with distinct electronic regions—provides several handles for catalytic transformations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. uwindsor.ca In the context of this compound, selective mono- or di-arylation of the amino groups could be achieved under carefully controlled conditions. The differential reactivity of the two amino groups, as discussed earlier, could be exploited to achieve regioselective mono-arylation. The choice of ligand on the palladium catalyst is crucial in modulating the steric and electronic environment of the catalytic center, thereby influencing the selectivity of the C-N bond formation. nih.govacs.org

Furthermore, the C-H bonds on the aromatic ring are potential sites for direct functionalization via transition metal catalysis. Rhodium-catalyzed C-H activation, for example, has emerged as a powerful strategy for the formation of new C-C and C-heteroatom bonds. nih.govrsc.orgnih.gov The directing ability of the amino or methoxy groups could be harnessed to achieve regioselective C-H functionalization at specific positions on the benzene ring, opening up avenues for the synthesis of novel derivatives. The fluorine substituent can also influence the reactivity and selectivity of such C-H activation processes.

The following table summarizes potential transition metal-catalyzed reactions involving this compound, based on established catalytic methodologies.

| Reaction Type | Catalyst | Potential Outcome |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., with BippyPhos ligands) | Regioselective mono- or di-arylation of the amino groups. |

| C-H Arylation | Rhodium(III) complexes | Direct functionalization of the aromatic C-H bonds, potentially directed by the amino or methoxy groups. |

| Suzuki-Miyaura Coupling | Palladium complexes | Cross-coupling at a pre-functionalized position (e.g., after conversion of an amino group to a halide or triflate). |

Detailed experimental studies are required to fully explore and optimize these transition metal-catalyzed transformations for this compound and to elucidate the precise influence of its unique substitution pattern on the reaction outcomes.

Synthesis and Functionalization of Derivatives and Advanced Organic Scaffolds from 5 Fluoro 3 Methoxybenzene 1,2 Diamine

Formation of Heterocyclic Systems

The primary utility of o-phenylenediamines in synthetic chemistry is their role as precursors to a variety of fused heterocyclic compounds. The two adjacent amino groups provide ideal geometry for cyclocondensation reactions with bifunctional electrophiles.

The synthesis of the benzimidazole (B57391) scaffold is one of the most common applications of o-phenylenediamine (B120857) derivatives. The reaction of 5-Fluoro-3-methoxybenzene-1,2-diamine with various carboxylic acids or aldehydes provides a direct route to 6-fluoro-4-methoxybenzimidazoles.

A primary method for this transformation is the Phillips condensation, which involves heating the diamine with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclodehydration. researchgate.net Alternatively, reacting the diamine with an aldehyde, typically in the presence of an oxidizing agent such as sodium metabisulfite (B1197395), yields the corresponding 2-substituted benzimidazole. mdpi.com This latter approach is advantageous for its milder conditions. Microwave-assisted synthesis has also emerged as an efficient method for accelerating these reactions, often leading to higher yields in shorter timeframes. mdpi.com

The resulting 6-fluoro-4-methoxy-2-substituted-1H-benzimidazole derivatives are of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in pharmacologically active molecules. nih.govnih.gov

Table 1: Examples of Benzimidazole Derivatives from this compound

| Reactant (R-CHO or R-COOH) | Resulting Benzimidazole Derivative |

|---|---|

| Formic Acid | 6-Fluoro-4-methoxy-1H-benzo[d]imidazole |

| Acetic Acid | 6-Fluoro-4-methoxy-2-methyl-1H-benzo[d]imidazole |

| Benzaldehyde | 6-Fluoro-4-methoxy-2-phenyl-1H-benzo[d]imidazole |

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles readily synthesized from o-phenylenediamines. The classical and most straightforward method involves the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov

By reacting this compound with various α-dicarbonyl compounds such as glyoxal, biacetyl, or benzil (B1666583), a range of substituted 6-fluoro-8-methoxyquinoxalines can be prepared. sapub.org The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695) or acetic acid. nih.gov Modern protocols also utilize various catalysts, including nickel or copper complexes, to achieve high yields under milder, more environmentally friendly conditions, sometimes even at room temperature. organic-chemistry.org

These fluorinated and methoxylated quinoxaline (B1680401) structures are valuable scaffolds in the development of new materials and therapeutic agents.

Table 2: Examples of Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Derivative |

|---|---|

| Glyoxal | 6-Fluoro-8-methoxyquinoxaline |

| Biacetyl (2,3-Butanedione) | 6-Fluoro-8-methoxy-2,3-dimethylquinoxaline |

| Benzil | 6-Fluoro-8-methoxy-2,3-diphenylquinoxaline |

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system does not typically proceed from an o-phenylenediamine precursor. The established and primary synthetic route involves the cyclocondensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative with a 1,3-dielectrophile, such as a dialdehyde, diketone, or β-ketoester. nih.govresearchgate.netresearchgate.net

The core structure of pyrazolo[1,5-a]pyrimidine is formed from a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. In contrast, this compound is a substituted benzene (B151609) diamine. The fundamental structural components required to form the pyrazolo[1,5-a]pyrimidine scaffold are not present in this starting material, making a direct conversion chemically unfeasible under standard synthetic strategies. While it is possible to synthesize a benzimidazole ring and subsequently attempt further complex transformations, this does not represent a direct formation of the target scaffold from the diamine. nih.gov

The formation of the 1,3,5-triazine (B166579) (or s-triazine) ring is generally accomplished through one of two main pathways: the cyclotrimerization of nitriles or the nucleophilic substitution of halogens on a pre-formed triazine ring, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). chim.itmdpi.com

A direct synthesis of the 1,3,5-triazine core from this compound is not a standard or documented transformation. However, the diamine can be readily used to functionalize an existing triazine scaffold. The amino groups of the diamine are potent nucleophiles and can displace the chlorine atoms of cyanuric chloride. researchgate.net Depending on the stoichiometry and reaction conditions, mono-, di-, or tri-substituted triazine derivatives can be obtained. For instance, reacting one equivalent of the diamine with cyanuric chloride would likely lead to a mixture of products where one or both amino groups substitute a chlorine atom, potentially leading to polymeric structures or more complex derivatives. researchgate.netnih.gov This process represents the incorporation of the diamine as a substituent onto a triazine ring rather than the de novo formation of the triazine system itself.

The synthesis of the fused imidazo[2,1-b]-1,3,4-thiadiazole system relies on specific precursors that are structurally distinct from o-phenylenediamines. The most prevalent synthetic method involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-halocarbonyl compound, such as an α-bromoketone. researchgate.netresearchgate.netderpharmachemica.com The reaction proceeds via an initial N-alkylation of the amino-thiadiazole followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. nih.gov

Given that the established synthetic pathways require a pre-formed 1,3,4-thiadiazole (B1197879) ring, this compound is not a suitable starting material for the direct construction of the imidazo[2,1-b]-1,3,4-thiadiazole core. There is no straightforward chemical transformation that would convert the benzene-1,2-diamine structure into this particular fused heterocyclic scaffold.

Incorporation into Macrocyclic and Supramolecular Structures

While specific examples involving this compound are not extensively documented, o-phenylenediamines are well-established building blocks in the synthesis of macrocycles and other supramolecular assemblies. The two amino groups, positioned with a 1,2-relationship on the benzene ring, provide a rigid and well-defined structural unit for constructing larger architectures.

This diamine can be reacted with various difunctional linker molecules to generate macrocycles. For example, condensation with dicarbonyl compounds (dialdehydes or diketones) can lead to the formation of large Schiff base macrocycles. Similarly, reaction with diacyl chlorides or dicarboxylic acids can produce macrocyclic diamides. The size of the resulting macrocycle is determined by the length and geometry of the linker molecule.

The presence of the fluoro and methoxy (B1213986) substituents on the diamine unit can influence the properties of the resulting macrocycle. These groups can affect the solubility, conformational preference, and electronic nature of the macrocyclic cavity, thereby influencing its ability to bind with guest molecules in host-guest chemistry.

Table 3: Potential Macrocyclization Reactions

| Difunctional Reactant | Potential Macrocycle Type |

|---|---|

| Terephthalaldehyde | Schiff Base Macrocycle (e.g., [2+2] condensation) |

| Isophthaloyl dichloride | Macrocyclic Diamide |

| 1,4-Butanedial | Saturated Diazamacrocycle (after reduction of imine) |

Design and Synthesis of Polyfunctionalized Analogues

The strategic design and synthesis of polyfunctionalized analogues derived from this compound are pivotal for developing novel compounds with tailored electronic and biological properties. The inherent reactivity of the vicinal diamine groups, coupled with the electronic influence of the fluorine and methoxy substituents, allows for the construction of a diverse array of heterocyclic scaffolds. Research in this area primarily focuses on condensation reactions with various electrophilic partners to yield substituted benzimidazoles, quinoxalines, and phenazines.

A significant approach in the synthesis of polyfunctionalized analogues involves the condensation of this compound with a variety of aldehydes and carboxylic acids or their derivatives to form a library of 2-substituted benzimidazoles. researchgate.net The reaction conditions for these transformations can be modulated to achieve desired products in high yields. For instance, microwave-assisted synthesis has been shown to be an efficient method for the rapid synthesis of fluorinated benzimidazole derivatives. nih.gov

The synthesis of substituted fluorobenzimidazoles often begins with the reaction of a fluorinated o-phenylenediamine with an aldehyde in the presence of a catalyst or a coupling agent. One study detailed the synthesis of novel fluorobenzimidazoles by reacting 4-(benzo[d] nih.govderpharmachemica.comdioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with various aldehydes in the presence of sodium metabisulfite in DMF at elevated temperatures. nih.gov This methodology can be extrapolated to this compound to produce a range of 2-aryl- and 2-alkyl-6-fluoro-4-methoxybenzimidazoles.

Furthermore, the synthesis of quinoxaline derivatives represents another important avenue for creating polyfunctionalized analogues. Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. d-nb.infonih.gov By reacting this compound with various benzils or other α-dicarbonyls, a series of 6-fluoro-8-methoxyquinoxalines can be obtained. The reaction conditions for quinoxaline synthesis are often mild, with some procedures being carried out in water or under catalyst-free conditions. d-nb.info

The following table summarizes representative synthetic routes to polyfunctionalized analogues starting from a substituted o-phenylenediamine, which are applicable to this compound.

| Heterocyclic Scaffold | Reagents and Conditions | Resulting Analogue Structure |

| Benzimidazole | Aromatic/aliphatic aldehydes, sodium metabisulfite, DMF, 120 °C | 2-Substituted-6-fluoro-4-methoxy-1H-benzimidazole |

| Benzimidazole | Carboxylic acids, Borane-THF | 2-Substituted-6-fluoro-4-methoxy-1H-benzimidazole |

| Quinoxaline | 1,2-Diketones (e.g., benzil), ethanol or acetic acid, reflux | 2,3-Disubstituted-6-fluoro-8-methoxyquinoxaline |

| Phenazine | Phenanthrene-9,10-diones, ethanol, acetic acid, reflux | Substituted 11-fluoro-1-methoxydibenzo[a,c]phenazine |

These synthetic strategies provide a versatile platform for the generation of a wide range of polyfunctionalized analogues of this compound, enabling the exploration of their potential applications in medicinal chemistry and materials science.

Orthogonal Functionalization Strategies

Orthogonal functionalization is a synthetic strategy that allows for the selective modification of multiple functional groups within a molecule in any desired order. bham.ac.ukbiosynth.com This approach is particularly valuable in the synthesis of complex molecules where different parts of the scaffold need to be elaborated independently. For a molecule like this compound, with two reactive amine groups and a substituted aromatic ring, orthogonal strategies are essential for the controlled synthesis of precisely functionalized derivatives.

Commonly used amine protecting groups that can be employed in an orthogonal fashion include the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. nih.govluxembourg-bio.com By protecting one of the amino groups of this compound, the remaining free amino group can be selectively reacted.

For example, a potential orthogonal functionalization strategy could involve the following steps:

Monoprotection: Reaction of this compound with one equivalent of a protecting group precursor (e.g., Fmoc-Cl) under carefully controlled conditions to yield the N-monoprotected diamine.

Functionalization of the free amine: The remaining free amino group can then undergo a variety of reactions, such as acylation, alkylation, or condensation to form a heterocyclic ring.

Deprotection: Removal of the protecting group under its specific cleavage conditions to liberate the second amino group.

Functionalization of the newly freed amine: The newly exposed amino group can then be modified with a different functional group.

The table below outlines a potential orthogonal protection and functionalization scheme for this compound.

| Step | Reagent/Condition | Intermediate/Product |

| 1. Monoprotection | 1 eq. Boc₂O, THF | N¹-(tert-butoxycarbonyl)-5-fluoro-3-methoxybenzene-1,2-diamine |

| 2. First Functionalization | R¹COCl, Pyridine | N¹-(tert-butoxycarbonyl)-N²-(acyl)-5-fluoro-3-methoxybenzene-1,2-diamine |

| 3. Deprotection | Trifluoroacetic acid (TFA) | N²-(acyl)-5-fluoro-3-methoxybenzene-1,2-diamine |

| 4. Second Functionalization | R²CHO, NaBH(OAc)₃ | N²-(acyl)-N¹-(alkyl)-5-fluoro-3-methoxybenzene-1,2-diamine |

This stepwise approach allows for the introduction of two different substituents onto the nitrogen atoms of the diamine, leading to the synthesis of asymmetrically substituted benzimidazole precursors or other complex scaffolds. The success of such a strategy hinges on the careful selection of protecting groups with non-overlapping removal conditions, ensuring the integrity of the rest of the molecule throughout the synthetic sequence. The electronic effects of the fluorine and methoxy groups on the nucleophilicity of the two amino groups may also play a role in the regioselectivity of the initial protection step, a factor that must be considered in the design of the synthetic route.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like 5-Fluoro-3-methoxybenzene-1,2-diamine, DFT studies would typically be employed to determine its optimized geometry, bond lengths, bond angles, and vibrational frequencies. These calculations provide a foundational understanding of the molecule's stability and structure.

TD-DFT (Time-Dependent Density Functional Theory) for Electronic Excitations

TD-DFT is an extension of DFT used to predict electronic excited states. This method would be crucial for understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The calculations would yield information about the energies of electronic transitions and the nature of the orbitals involved, which is vital for applications in areas like photochemistry and materials science.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. An analysis of the HOMO-LUMO energy gap for this compound would provide insights into its kinetic stability and its ability to act as an electron donor or acceptor. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. For this compound, an MEP map would illustrate the regions of positive and negative electrostatic potential, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. This is particularly useful for understanding intermolecular interactions.

Mechanistic Studies Through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions.

Prediction of Regioselectivity and Stereoselectivity

There are no specific studies available that predict the regioselectivity or stereoselectivity of reactions involving this compound. Computational tools are frequently used to predict the outcomes of organic reactions, such as C-H activation, by calculating the energy barriers of possible reaction pathways. rsc.orgbeilstein-journals.org For this molecule, the relative positions of the fluoro, methoxy (B1213986), and two amino groups would create a distinct electronic and steric environment, but specific predictions require dedicated quantum mechanics-based workflow analyses which have not been published.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed crystallographic data for this compound, which would be necessary for a definitive analysis of its crystal packing and intermolecular interactions, is not available. Such analyses typically involve examining the solid-state structure to identify key interactions that stabilize the crystal lattice. nih.gov

The aromatic nature of this compound suggests the potential for π-π stacking interactions in its solid state. The introduction of fluorine substituents onto an aromatic ring can enhance such interactions through the creation of polarized π-conjugated systems. nih.govnih.gov These interactions, often of the phenyl-perfluorophenyl type, are crucial in crystal engineering. nih.govresearchgate.net Without crystallographic data for this compound, a discussion of any π-π stacking motifs, such as centroid-to-centroid distances or offset geometries, remains hypothetical. researchgate.net

Solvent Effects on Reactivity and Structure

No studies were found that computationally investigate the effect of different solvents on the reactivity or structure of this compound. Theoretical investigations on related compounds often use models like the conductor-like polarizable continuum model (CPCM) to understand how solvent media influence structural and electronic properties. smf.mx For aromatic nucleophilic substitution reactions, for example, the choice of aprotic or hydrogen-bond donor solvents can significantly affect reaction kinetics by stabilizing intermediates or assisting in the departure of a leaving group. rsc.org However, such specific analysis for the title compound is not available.

Prediction of Spectroscopic Parameters

There are no dedicated computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts) for this compound. Density Functional Theory (DFT) is a standard method for accurately calculating NMR spectra, which can then be compared with experimental data for structure verification. researchgate.netnih.gov While this methodology could be applied to the compound, the results of such a study have not been published.

Topological Analysis (e.g., AIM, NBO)

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, have not been reported for this compound. These methods are used to investigate the nature of chemical bonds and non-covalent interactions within a molecule. NBO analysis, for instance, can provide insights into intramolecular charge transfer and the strength of interactions between orbitals. smf.mx Without specific computational results, a discussion of the electronic structure of this compound at this level of theory is not possible.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts. rsc.orgrsc.orgbenthamscience.com For a compound like 5-Fluoro-3-methoxybenzene-1,2-diamine, future research will likely focus on developing synthetic pathways that are not only efficient but also sustainable.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions and generate significant chemical waste. Future endeavors could explore the use of biocatalysis, leveraging enzymes to perform specific transformations with high selectivity and under mild conditions. Additionally, the investigation of flow chemistry processes could offer a safer, more scalable, and highly reproducible method for its synthesis. The use of greener solvents, such as supercritical carbon dioxide or bio-based solvents, could further reduce the environmental footprint of its production. chemistryviews.org Another promising avenue is the development of catalytic systems, for instance, using earth-abundant metals, to streamline the synthesis and improve atom economy. rsc.org

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme screening and engineering |

| Flow Chemistry | Scalability, safety, reproducibility | Reactor design and optimization |

| Green Solvents | Reduced environmental impact, improved safety | Solvent screening and process development |

| Novel Catalysis | Improved atom economy, reduced cost | Catalyst design and mechanistic studies |

Exploration of Unexplored Reaction Manifolds

The presence of two adjacent amino groups, along with the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, makes this compound a highly versatile precursor for a wide range of chemical transformations. While o-phenylenediamines are well-known for their utility in the synthesis of heterocyclic compounds such as benzimidazoles and benzodiazepines, the specific substitution pattern of this molecule could lead to novel and unexplored reaction manifolds. researchgate.netresearcher.lifersc.orgresearchgate.net

Future research could focus on its use in multicomponent reactions to generate complex molecular architectures in a single step. bohrium.com The unique electronic nature of the aromatic ring could also be exploited in transition-metal-catalyzed cross-coupling reactions to introduce further functionalization. Exploring its reactivity in cycloaddition reactions could lead to the synthesis of novel polycyclic aromatic systems with interesting photophysical or electronic properties.

Design and Synthesis of Advanced Organic Scaffolds with Unique Structural Features

The development of novel molecular scaffolds is crucial for advancing various fields, including materials science and medicinal chemistry. mdpi.com this compound can serve as a foundational building block for the creation of advanced organic scaffolds with precisely controlled three-dimensional structures.

One area of focus could be the synthesis of conformationally restricted diamines, which are valuable in drug discovery for their ability to present functional groups in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. lifechemicals.com Furthermore, this compound could be incorporated into larger, well-defined architectures such as macrocycles or molecular cages, which have applications in host-guest chemistry and molecular recognition. The fluorine and methoxy substituents can be used to fine-tune the electronic and steric properties of these scaffolds, enabling the rational design of materials with specific functions.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. nih.govchemrxiv.org These powerful computational tools can be employed to accelerate the discovery and optimization of synthetic routes for compounds derived from this compound.

Advancements in Spectroscopic Characterization Techniques for Complex Systems

As more complex molecules are synthesized from this compound, the need for advanced analytical techniques for their characterization becomes paramount. The presence of a fluorine atom makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool. oup.comnih.govresearchgate.netnih.gov Future research could focus on developing and applying advanced ¹⁹F NMR techniques, such as two-dimensional correlation spectroscopy, to elucidate the structures of complex fluorinated molecules and to study their interactions with other molecules. acs.org

High-resolution mass spectrometry will also play a crucial role in identifying and quantifying novel compounds and their reaction intermediates. The combination of these techniques with computational methods for predicting spectroscopic properties will provide a powerful toolkit for the unambiguous characterization of new chemical entities.

Multi-Scale Computational Modeling for Predictive Chemical Research

Computational chemistry offers a powerful means to understand and predict the behavior of molecules at the atomic and electronic levels. nih.govresearchgate.net Multi-scale modeling approaches can be applied to this compound and its derivatives to gain insights into their reactivity, electronic properties, and interactions with their environment. rsc.orgnih.govlidsen.comnih.gov

Quantum mechanical calculations can be used to elucidate reaction mechanisms and to predict the regioselectivity of chemical transformations. Molecular dynamics simulations can provide insights into the conformational preferences of larger molecules and their interactions with solvents or biological macromolecules. By combining different computational methods, researchers can build predictive models that can guide experimental work and accelerate the discovery of new materials and bioactive compounds based on this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.